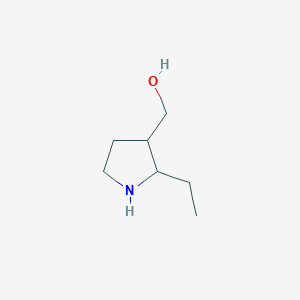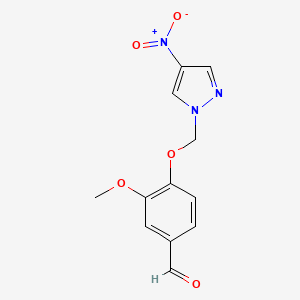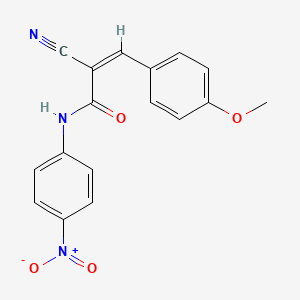![molecular formula C18H13Cl2N5S B2410574 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 321385-78-8](/img/structure/B2410574.png)
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the CAS number 321385-78-8 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyrazolo[1,5-a] Pyrimidines : The compound serves as an intermediate in the synthesis of pyrazolo[1,5-a] pyrimidines, which have significant biological activities in medicine. This process involves several steps, including acetylation, condensation, and reaction with active methylene compounds to yield various derivatives (Li-feng, 2011).
Formation of Carboxylic Acid and Amide Derivatives : It can also be used to create pyrazole-3-carboxylic acid and its derivatives. These are obtained through reactions with various alcohols and N-nucleophiles, leading to the synthesis of ester or amide derivatives (Şener et al., 2002).
Pyridopyrazolopyrimidine Derivatives : Reaction with active methylene compounds facilitates the formation of pyridopyrazolopyrimidine derivatives. It also reacts with halo compounds to yield imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).
Biological and Pharmacological Applications
Antimicrobial Activity : Certain derivatives synthesized from this compound have demonstrated antimicrobial activity against various microorganisms. This highlights its potential use in developing new antimicrobial agents (El-Mariah et al., 2006).
Analgesic Potential : Some derivatives, particularly those involving 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, have been studied for their potential as analgesic agents. This suggests a role in pain management research (Aggarwal et al., 2020).
Herbicide Development : In agricultural research, derivatives of this compound have been investigated for their potential as herbicides. These studies focus on their ability to inhibit photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Antitumor Activities : Some pyrazole derivatives have been identified as having potential antitumor properties. This highlights the compound's relevance in cancer research and the development of new oncological treatments (Titi et al., 2020).
Propiedades
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5S/c19-12-4-3-11(15(20)9-12)8-13-5-6-17(24-23-13)25-18(21)14(10-22-25)16-2-1-7-26-16/h1-7,9-10H,8,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLANXKCTVCEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)



